molecular formula C18H29NO4SSi B14791181 (2S)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-methyl-1-(4-methylphenyl)sulfonylaziridine-2-carbaldehyde

(2S)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-methyl-1-(4-methylphenyl)sulfonylaziridine-2-carbaldehyde

Cat. No.: B14791181
M. Wt: 383.6 g/mol
InChI Key: ZYBILQFLXRXDHH-CUYAVPTFSA-N
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Description

(2S)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-methyl-1-(4-methylphenyl)sulfonylaziridine-2-carbaldehyde is a complex organic compound with a unique structure that includes an aziridine ring, a sulfonyl group, and a silyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-methyl-1-(4-methylphenyl)sulfonylaziridine-2-carbaldehyde typically involves multiple steps, including the formation of the aziridine ring, the introduction of the sulfonyl group, and the protection of hydroxyl groups with tert-butyl(dimethyl)silyl (TBS) groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and various solvents, including tetrahydrofuran (THF) and dichloromethane (DCM).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-methyl-1-(4-methylphenyl)sulfonylaziridine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Primary alcohols

    Substitution: Compounds with nucleophiles replacing the sulfonyl group

Scientific Research Applications

(2S)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-methyl-1-(4-methylphenyl)sulfonylaziridine-2-carbaldehyde has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of biologically active compounds, including potential drug candidates.

    Material Science: Explored for its use in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2S)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-methyl-1-(4-methylphenyl)sulfonylaziridine-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aziridine ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of biological molecules. The sulfonyl group can also participate in various chemical reactions, further contributing to the compound’s reactivity and potential biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)pyrrolidine
  • (2S,4S)-4-tert-butyl-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanone

Uniqueness

(2S)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-methyl-1-(4-methylphenyl)sulfonylaziridine-2-carbaldehyde is unique due to the presence of the aziridine ring, which imparts significant reactivity and potential for forming covalent bonds with nucleophiles. This makes it a valuable intermediate in organic synthesis and medicinal chemistry, where such reactivity can be harnessed for the development of new compounds with desired biological activities.

Properties

Molecular Formula

C18H29NO4SSi

Molecular Weight

383.6 g/mol

IUPAC Name

(2S)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-methyl-1-(4-methylphenyl)sulfonylaziridine-2-carbaldehyde

InChI

InChI=1S/C18H29NO4SSi/c1-14-8-10-15(11-9-14)24(21,22)19-16(18(19,5)13-20)12-23-25(6,7)17(2,3)4/h8-11,13,16H,12H2,1-7H3/t16?,18-,19?/m1/s1

InChI Key

ZYBILQFLXRXDHH-CUYAVPTFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C([C@@]2(C)C=O)CO[Si](C)(C)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(C2(C)C=O)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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